

# NS-2359: A Technical Overview of a Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

NS-2359, also known as GSK-372475, is a potent small molecule that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][3] [4][5] Developed by GlaxoSmithKline, it was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[2][3] The compound advanced to Phase II clinical trials but was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available pharmacological data for NS-2359, intended for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**NS-2359** is a tropane derivative with a complex stereochemistry that is crucial for its activity.[4] The fundamental chemical details are summarized in the table below.



| Property          | Value                                                                                             |
|-------------------|---------------------------------------------------------------------------------------------------|
| IUPAC Name        | (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-<br>(methoxymethyl)-8-methyl-8-<br>azabicyclo[3.2.1]octane |
| Synonyms          | GSK-372475, NS2359                                                                                |
| Molecular Formula | C16H21Cl2NO                                                                                       |
| Molecular Weight  | 314.25 g/mol                                                                                      |
| SMILES            | CN1[C@H]2CC[C@@H]1INVALID-LINK<br>c3ccc(c(c3)Cl)Cl">C@@HCOC                                       |
| InChI Key         | PGYDXVBZYKQYCS-VPWBDBDCSA-N                                                                       |

## **Mechanism of Action**

**NS-2359** exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4][5] This inhibition blocks the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. The resulting increase in the extracellular concentrations of these monoamines enhances neurotransmission in the central nervous system.[4] Preclinical and clinical studies have indicated that **NS-2359** exhibits approximately equipotent inhibition of all three transporters.[5]

# **Signaling Pathway**

The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic signaling is the key feature of **NS-2359**'s mechanism of action. This "triple-action" is hypothesized to produce a broader and potentially more rapid antidepressant effect compared to single or dual-acting agents. The general signaling pathway is depicted below.





Click to download full resolution via product page

Mechanism of action of NS-2359.

# **Pharmacological Data**

While specific quantitative binding affinity (Ki) values for **NS-2359** are not widely published, it is consistently described as having approximately equipotent inhibitory effects on the serotonin, norepinephrine, and dopamine transporters.[5] The determination of these values typically



involves in vitro radioligand binding assays. For context, the table below includes data for a related triple reuptake inhibitor, tesofensine, which illustrates the type of data generated in preclinical characterization.

Table 1: In Vitro Monoamine Transporter Inhibition Data for Tesofensine (for illustrative purposes)

| Transporter          | IC₅₀ (nM) - Rat Synaptosomes |
|----------------------|------------------------------|
| Serotonin (SERT)     | 11                           |
| Norepinephrine (NET) | 3.2                          |
| Dopamine (DAT)       | 8                            |

Data for tesofensine is provided as an example of typical quantitative data for a triple reuptake inhibitor.[6]

# **Experimental Protocols**

The following is a generalized protocol for a radioligand binding assay to determine the binding affinity (Ki) of a test compound like **NS-2359** for the human monoamine transporters. This protocol is based on standard methodologies in the field.

# Radioligand Binding Assay for SERT, NET, and DAT

#### 1. Materials:

- Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
- Radioligands:

• For hSERT: [3H]-Citalopram

For hNET: [³H]-Nisoxetine

## Foundational & Exploratory





For hDAT: [3H]-WIN 35,428

• Test Compound: NS-2359

- Reference Compounds: Known selective inhibitors for each transporter (e.g., paroxetine for SERT, desipramine for NET, GBR 12909 for DAT).
- Assay Buffer: Typically a buffer such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.
- Scintillation Cocktail
- Glass Fiber Filters
- Cell Harvester and Scintillation Counter

#### 2. Method:

- Compound Dilution: Prepare a series of dilutions of NS-2359 and the reference compounds in the assay buffer.
- Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand, and either the assay buffer (for total binding), a high concentration of a non-labeled competing ligand (for non-specific binding), or the diluted test/reference compound.
- Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 25°C)
  for a sufficient time to reach equilibrium (typically 60-120 minutes).
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.







#### • Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Generalized workflow for a radioligand binding assay.



# **Summary of Clinical Development**

NS-2359 underwent Phase II clinical trials for both MDD and ADHD.[2][3] In the trial for MDD, GSK372475 did not demonstrate a significant difference from placebo on key efficacy endpoints and was not well tolerated, with common adverse effects including dry mouth, headache, insomnia, and nausea.[5] In a study on adults with ADHD, NS-2359 did not show an overall effect on ADHD symptoms but did show a modest improvement in cognitive function in the inattentive subtype.[3] The development of NS-2359 was discontinued due to these disappointing results.[2]

## Conclusion

**NS-2359** is a well-characterized triple reuptake inhibitor with a clear mechanism of action. While it did not succeed in clinical trials, the preclinical data and the understanding of its pharmacology provide valuable insights for the development of future SNDRIs. The information presented in this technical guide serves as a resource for researchers working on novel therapeutics for neuropsychiatric disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Triple Reuptake Inhibitors: A Premise and Promise PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS-2359 Wikipedia [en.wikipedia.org]
- 3. NS-2359 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Ns-2359 | C16H21Cl2NO | CID 68470595 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [NS-2359: A Technical Overview of a Triple Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609651#what-is-the-chemical-structure-of-ns-2359]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com